(Z)-3-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Overview
Description
(Z)-3-{5-[(2,5-Dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a furan ring, a pyrazole ring, and a propenone moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-{5-[(2,5-Dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via nucleophilic substitution reactions, where a suitable dichlorophenol reacts with a furan derivative.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Final Coupling: The final step involves coupling the furan and pyrazole intermediates through a propenone linkage, often facilitated by palladium-catalyzed cross-coupling reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-{5-[(2,5-Dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced ketones or alcohols, and substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-{5-[(2,5-Dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and material science.
Biology
Biologically, this compound exhibits potential as a bioactive molecule. It has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic applications are being investigated. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-3-{5-[(2,5-Dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-5-pyrazolone: This compound shares the pyrazole ring structure but differs in its substituents and overall reactivity.
2-(2,5-Dichlorophenoxy)acetic acid: Similar in containing the dichlorophenoxy group, but with different functional groups and applications.
5-(2,5-Dichlorophenoxy)-2-furaldehyde: Contains both the furan and dichlorophenoxy groups, but differs in the aldehyde functionality.
Uniqueness
(Z)-3-{5-[(2,5-Dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is unique due to its combination of the furan, pyrazole, and propenone moieties. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
(Z)-3-[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-1-(2-methylpyrazol-3-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-22-16(8-9-21-22)17(23)7-5-13-3-4-14(25-13)11-24-18-10-12(19)2-6-15(18)20/h2-10H,11H2,1H3/b7-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMSFKHMDZIEHS-ALCCZGGFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)/C=C\C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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